molecular formula C7H8BrNO2 B1285388 4-Bromo-3-(methoxymethoxy)pyridine

4-Bromo-3-(methoxymethoxy)pyridine

Cat. No.: B1285388
M. Wt: 218.05 g/mol
InChI Key: AOAGWJHRYDSLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(methoxymethoxy)pyridine (CAS 210300-14-4) is a pyridine-based chemical intermediate with a molecular formula of C 7 H 8 BrNO 2 and a molecular weight of 218.05 g/mol . This compound is characterized by a methoxymethoxy (MOM) protecting group at the 3-position and a bromine atom at the 4-position of the pyridine ring, making it a valuable and versatile scaffold for constructing more complex molecular architectures in synthetic and medicinal chemistry . The bromine substituent serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse carbon-based groups at the 4-position . Concurrently, the MOM-protecting group can be selectively removed under mild acidic conditions to reveal a hydroxypyridine, providing a distinct reactive site for further functionalization and increasing the compound's utility in multi-step synthesis . For optimal stability, it is recommended to store this compound in a freezer, ideally at -20°C, and under an inert atmosphere . This product is intended for research purposes as a chemical intermediate and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

4-bromo-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C7H8BrNO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3

InChI Key

AOAGWJHRYDSLOM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CN=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-hydroxypyridine to obtain 4-bromo-3-hydroxypyridine, which is then reacted with methoxymethyl chloride in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for 4-Bromo-3-(methoxymethoxy)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution: Products include 4-azido-3-(methoxymethoxy)pyridine or 4-thio-3-(methoxymethoxy)pyridine.

    Oxidation: Products include 4-bromo-3-(methoxymethoxy)pyridine N-oxide.

    Reduction: Products include 3-(methoxymethoxy)pyridine.

    Coupling: Products include biaryl compounds with various substituents.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
4-Bromo-3-(methoxymethoxy)pyridine is primarily recognized as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drugs aimed at treating neurological and inflammatory diseases. For instance, it may inhibit specific kinases involved in inflammatory pathways, thereby reducing inflammation and providing therapeutic benefits.

Case Study: Antibacterial Activity
Research has shown that pyridine derivatives, including compounds similar to 4-Bromo-3-(methoxymethoxy)pyridine, exhibit antibacterial properties. A study demonstrated that modifications to the pyridine ring can enhance the activity against resistant bacterial strains, suggesting that this compound could be further explored for its potential in developing new antibacterial agents .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, 4-Bromo-3-(methoxymethoxy)pyridine serves as a crucial building block for the creation of more complex heterocyclic compounds. Its unique substitution pattern allows for diverse reactivity, facilitating the development of novel chemical entities with varied functionalities.

Table 1: Synthetic Applications of 4-Bromo-3-(methoxymethoxy)pyridine

Application TypeDescription
Pharmaceutical SynthesisIntermediate for drugs targeting neurological disorders
Heterocyclic SynthesisBuilding block for complex organic molecules
Material ScienceDevelopment of materials with specific electronic properties

Material Science

Development of Novel Materials
The compound is also utilized in material science for developing novel materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the material's performance characteristics, such as conductivity and stability under various environmental conditions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methoxymethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation . The methoxymethoxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 210300-14-4
  • Molecular Formula: C₇H₈BrNO₂
  • Molecular Weight : 218.05 g/mol
  • Structure : A pyridine ring substituted with bromine at the 4-position and a methoxymethoxy (-OCH₂OCH₃) group at the 3-position .

Key Features :

  • The methoxymethoxy group acts as a protective moiety for hydroxyl groups in synthetic pathways, enabling controlled deprotection (e.g., using TFA) for subsequent functionalization .
  • Applications : Primarily used as a pharmaceutical intermediate in the synthesis of antineoplastic agents, such as mitochondrial Complex II inhibitors like atpenin A5 derivatives .

Substituent Position and Reactivity

4-Bromo-2-methoxy-3-methylpyridine (CAS 112197-12-3)
  • Structure : Bromine at 4-position, methoxy (-OCH₃) at 2-position, and methyl (-CH₃) at 3-position .
  • Molecular Formula: C₇H₈BrNO.
  • Key Differences :
    • Steric Effects : The methyl group at the 3-position increases lipophilicity compared to the methoxymethoxy group in the target compound.
    • Reactivity : Lacks a protective group, making it less versatile in multi-step syntheses requiring hydroxyl protection .
4-Bromo-3-ethoxypyridine (CAS 17117-21-4)
  • Structure : Ethoxy (-OCH₂CH₃) group at the 3-position .
  • Molecular Formula: C₇H₈BrNO.
  • Metabolic Stability: Ethoxy groups are less prone to enzymatic cleavage than methoxymethoxy, altering pharmacokinetic profiles .

Positional Isomerism

2-Bromo-3-(methoxymethoxy)pyridine (CAS 162271-10-5)
  • Structure : Bromine at 2-position, methoxymethoxy at 3-position .
  • Key Differences :
    • Electronic Effects : Bromine at the 2-position alters the electron density of the pyridine ring, directing metal-halogen exchange reactions (e.g., with n-BuLi) to different positions compared to the 4-bromo isomer .
    • Synthetic Utility : Less commonly used in pharmaceutical intermediates due to regiochemical constraints .

Functional Group Variations

4-Bromo-3-methoxypyridine Hydrochloride (CAS 1209335-53-4)
  • Structure : Methoxy (-OCH₃) at 3-position, hydrochloride salt .
  • Key Differences: Solubility: The hydrochloride salt enhances aqueous solubility, unlike the neutral methoxymethoxy-protected compound .
3-Bromo-5-Methoxypyridine (CAS 50720-12-2)
  • Structure : Bromine at 3-position, methoxy at 5-position .
  • Molecular Formula: C₆H₆BrNO.
  • Key Differences :
    • Regiochemistry : Bromine placement at the 3-position directs cross-coupling reactions (e.g., Suzuki) to distinct sites, affecting downstream molecular architecture .

Data Table: Comparative Analysis

Compound Name CAS Number Substituents (Position) Molecular Weight Key Applications
4-Bromo-3-(methoxymethoxy)pyridine 210300-14-4 Br (4), -OCH₂OCH₃ (3) 218.05 Pharmaceutical intermediates
4-Bromo-2-methoxy-3-methylpyridine 112197-12-3 Br (4), -OCH₃ (2), -CH₃ (3) 202.05 Organic synthesis
4-Bromo-3-ethoxypyridine 17117-21-4 Br (4), -OCH₂CH₃ (3) 202.05 Chemical building blocks
2-Bromo-3-(methoxymethoxy)pyridine 162271-10-5 Br (2), -OCH₂OCH₃ (3) 218.05 Specialty chemicals
4-Bromo-3-methoxypyridine HCl 1209335-53-4 Br (4), -OCH₃ (3), HCl 208.48 Drug discovery

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-3-(methoxymethoxy)pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via regioselective bromination and subsequent protection of hydroxyl groups. For example, describes a method using potassium carbonate (K₂CO₃) and chloro(methoxy)methane in acetone at 60°C to introduce the methoxymethoxy (MOM) protecting group to a brominated pyridine scaffold. Yield optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents. Chromatographic purification (e.g., flash column chromatography with gradients of ethyl acetate/hexanes) is critical for isolating the product .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to characterize 4-Bromo-3-(methoxymethoxy)pyridine?

  • ¹H/¹³C NMR : The bromine atom induces distinct deshielding effects on adjacent protons. The MOM group’s methoxy protons typically appear as singlets in the 3.3–3.5 ppm range, while pyridine ring protons resonate downfield (7.0–8.5 ppm).
  • IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-O-C ether linkages (~1100–1250 cm⁻¹) confirm functional groups. Computational studies ( ) supplement experimental data by predicting vibrational modes and electron density distributions .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to its pyridine core and ether substituents. Stability tests under varying pH and temperature conditions are recommended. highlights the use of anhydrous Na₂SO₄ and inert atmospheres (argon) during synthesis to prevent hydrolysis of the MOM group .

Advanced Research Questions

Q. How do computational models predict the reactivity of 4-Bromo-3-(methoxymethoxy)pyridine, and what experimental validations are required?

reports that Molecular Electrostatic Potential (MESP) maps identify C11 as the most electrophilic site (ideal for nucleophilic substitution) and C10/C11 as reactive toward radicals. Density Functional Theory (DFT) calculations further predict hyperpolarizability values (9.7419 × 10⁻³⁰ esu), suggesting nonlinear optical applications. Experimental validation via X-ray crystallography or kinetic studies (e.g., monitoring substitution reactions at C11) is critical to confirm these predictions .

Q. What strategies address contradictory data in literature regarding regioselectivity during functionalization of brominated pyridines?

Discrepancies in regioselectivity (e.g., bromination at C4 vs. C5) may arise from steric effects or solvent polarity. For instance, notes that steric hindrance from the MOM group in 4-bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine directs electrophiles to less hindered positions. Systematic studies using isotopic labeling ( ) or competitive reaction assays can resolve such contradictions .

Q. How can catalytic systems improve the efficiency of cross-coupling reactions involving this compound?

Palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) are effective in Suzuki-Miyaura couplings, as demonstrated in for synthesizing furan-pyridine hybrids. Microwave-assisted heating (140°C, argon atmosphere) enhances reaction rates and yields. Ligand selection (e.g., bulky phosphines for steric control) and solvent optimization (e.g., toluene vs. DMF) further refine catalytic performance .

Q. What are the implications of solvent effects on the compound’s reactivity descriptors?

Solvent polarity significantly impacts local reactivity. indicates that polar solvents stabilize charge-separated transition states, enhancing electrophilic attack at C11. Conversely, nonpolar solvents may favor radical pathways. Solvent-screening experiments (e.g., using water, ethanol, hexane) paired with DFT calculations (COSMO-RS model) can quantify these effects .

Data Contradiction and Resolution

Q. How should researchers interpret conflicting reports on synthetic yields for derivatives of 4-Bromo-3-(methoxymethoxy)pyridine?

For example, reports an 89.4% yield for a Boc-protected intermediate, while achieves only 35% yield for a similar MOM-protected product. Factors like reagent purity, reaction scale, and purification methods (e.g., gravity filtration vs. flash chromatography) may account for discrepancies. Replicating procedures under controlled conditions (e.g., standardized inert atmospheres) and reporting detailed experimental logs are essential for reproducibility .

Methodological Tables

Table 1. Key Reactivity Descriptors for 4-Bromo-3-(methoxymethoxy)pyridine ( )

Reactivity SiteAttack TypePredicted ActivitySolvent Sensitivity
C11NucleophilicHighPolar solvents ↑
C10RadicalModerateNonpolar solvents ↑
O-MOMElectrophilicLowpH-dependent

Table 2. Optimized Synthetic Conditions for MOM Protection ( )

ParameterOptimal ValueImpact on Yield
Temperature60°CMaximizes rate
SolventAcetoneEnhances solubility
BaseK₂CO₃Prevents hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.